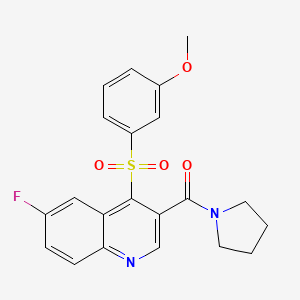

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Description

Properties

IUPAC Name |

[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c1-28-15-5-4-6-16(12-15)29(26,27)20-17-11-14(22)7-8-19(17)23-13-18(20)21(25)24-9-2-3-10-24/h4-8,11-13H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDXIYXTKYHBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents like Selectfluor.

Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the quinoline core.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

Pyrrolidinylcarbonyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the quinoline core.

Scientific Research Applications

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Findings:

Substituent Position and Activity: The 3-methoxybenzenesulfonyl group in the target compound may enhance receptor selectivity compared to piperazinyl or pyrrolyl groups (). Methoxy groups at aromatic positions improve lipophilicity and membrane permeability.

Functional Group Impact: Sulfonyl vs. Pyrrolidine Carbonyl vs. Piperazine: Pyrrolidine’s rigid five-membered ring may confer greater metabolic stability than piperazine’s flexible six-membered structure.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~437 g/mol) compared to pirfloxacin (~300 g/mol) suggests reduced solubility but enhanced protein-binding capacity, which could prolong half-life.

Synthetic Utility: Derivatives like 2-chloro-6-methoxyquinoline () serve as intermediates for antimalarial agents, highlighting the versatility of quinoline scaffolds in drug discovery.

Biological Activity

6-Fluoro-4-(3-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies and patents.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from quinoline derivatives. The incorporation of the sulfonyl group and the pyrrolidine moiety is crucial for enhancing the compound's biological activity. The general synthetic route includes:

- Formation of the Quinoline Core : Utilizing known quinoline synthesis methods.

- Introduction of the Sulfonyl Group : Reacting with sulfonyl chlorides to form sulfonamide derivatives.

- Pyrrolidine Carbonylation : Employing carbonylation techniques to attach the pyrrolidine ring.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer) cells.

-

In Vitro Studies :

- The compound showed IC50 values in the low micromolar range, indicating potent inhibitory activity against cell growth.

- Mechanistic studies suggested that it induces apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, with a notable reduction in tumor volume observed in xenograft models.

The proposed mechanism for the anticancer activity includes:

- Topoisomerase Inhibition : The compound has been identified as a Topoisomerase I inhibitor, which is crucial for DNA replication and transcription.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to an increase in apoptotic cell death.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-proliferative | A549 | 5.0 | Topoisomerase I inhibition |

| Anti-proliferative | HeLa | 4.5 | Apoptosis induction |

| Anti-proliferative | BGC-823 | 6.0 | Cell cycle arrest |

| Anti-proliferative | HepG2 | 5.5 | Modulation of Bcl-2 family proteins |

Case Studies

- Study on Antitumor Activity : A recent study evaluated the efficacy of this compound in a xenograft model using HeLa cells. Results indicated a tumor growth inhibition rate of approximately 42% at a dosage of 20 mg/kg, suggesting promising therapeutic potential for cervical cancer treatment.

- Mechanistic Investigation : Another research focused on understanding the molecular pathways affected by this compound, revealing that it significantly alters the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.